molecular formula C18H14BrNO2 B2537010 3-bromo-N-(4-(furan-3-yl)benzyl)benzamide CAS No. 2034455-44-0

3-bromo-N-(4-(furan-3-yl)benzyl)benzamide

Cat. No. B2537010
CAS RN: 2034455-44-0
M. Wt: 356.219
InChI Key: XDVAQPKTVQGKMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains several functional groups that could influence its properties and reactivity. The benzamide group is polar and can participate in hydrogen bonding, the bromine atom is a good leaving group, and the furan ring is aromatic and can participate in electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

The compound could undergo various reactions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction. The benzamide group could react with bases or acids, and the furan ring could undergo electrophilic aromatic substitution .

Scientific Research Applications

Furan Derivatives in Drug Design and Synthesis

Furan derivatives play a significant role in medicinal chemistry, serving as crucial building blocks in the design and synthesis of bioactive molecules. Ostrowski (2022) highlighted the importance of furan and thiophene substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These components are integral in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. Furan rings, due to their ability to penetrate the central nervous system (CNS), have been investigated for potential treatments of neurological disorders (Ostrowski, 2022).

Supramolecular Chemistry and Material Science

Benzamide and furan derivatives find extensive application in supramolecular chemistry and material science. Cantekin, de Greef, and Palmans (2012) discussed benzene-1,3,5-tricarboxamide (BTA) derivatives for their self-assembly into nanometer-sized structures, stabilized by hydrogen bonding. These structures have potential applications ranging from nanotechnology and polymer processing to biomedical fields (Cantekin, de Greef, & Palmans, 2012).

Environmental and Ecological Research

Research on the environmental and ecological impact of brominated and furan compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), is critical. Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of PBDDs and PBDFs, noting their similarity in toxicity profiles to their chlorinated homologs. The study emphasizes the need for further research to assess potential risks, considering the limited exposure data and the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

Renewable Chemical Sources and Sustainable Development

The conversion of plant biomass into furan derivatives represents a sustainable pathway for producing valuable chemicals. Chernyshev, Kravchenko, and Ananikov (2017) discussed the transformation of hexose carbohydrates and lignocellulose into 5-hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as platform chemicals for manufacturing polymers, fuels, and other functional materials, highlighting the potential of furan derivatives in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Safety and Hazards

As with any chemical compound, handling “3-bromo-N-(4-(furan-3-yl)benzyl)benzamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. The specific hazards would depend on the properties of the compound, which could include toxicity, flammability, and reactivity .

properties

IUPAC Name

3-bromo-N-[[4-(furan-3-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-17-3-1-2-15(10-17)18(21)20-11-13-4-6-14(7-5-13)16-8-9-22-12-16/h1-10,12H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVAQPKTVQGKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(4-(furan-3-yl)benzyl)benzamide

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